molecular formula C9H12BrCl2N3O B13600483 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride

2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride

Cat. No.: B13600483
M. Wt: 329.02 g/mol
InChI Key: HJYWOYZBRSYKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring and an amino group at the 2nd position. The ethan-1-ol moiety is attached to the amino group, and the compound is typically found in its dihydrochloride salt form.

Preparation Methods

The synthesis of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-1H-1,3-benzodiazole with ethylene oxide in the presence of a base to form the corresponding ethan-1-ol derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 2nd position. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding dehalogenated product. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used to introduce azide or cyano groups, respectively.

    Condensation: The amino group at the 2nd position can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties. The compound can also be used as a precursor in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The bromine atom and the amino group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride can be compared with other benzodiazole derivatives, such as:

    2-amino-2-(6-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride: Similar structure but with a chlorine atom instead of bromine. The substitution affects the compound’s reactivity and biological activity.

    2-amino-2-(6-fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride: Contains a fluorine atom, which can enhance the compound’s stability and lipophilicity.

    2-amino-2-(6-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride: The presence of a methyl group can influence the compound’s steric properties and reactivity.

The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific electronic and steric effects that can be exploited in various applications.

Properties

Molecular Formula

C9H12BrCl2N3O

Molecular Weight

329.02 g/mol

IUPAC Name

2-amino-2-(6-bromo-1H-benzimidazol-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C9H10BrN3O.2ClH/c10-5-1-2-7-8(3-5)13-9(12-7)6(11)4-14;;/h1-3,6,14H,4,11H2,(H,12,13);2*1H

InChI Key

HJYWOYZBRSYKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.